
Potassium chromium(III) oxalate trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium chromium(III) oxalate trihydrate can be synthesized by reacting potassium dichromate with oxalic acid and potassium oxalate. The reaction typically involves dissolving the reactants in water and allowing the mixture to crystallize . The general reaction is as follows: [ \text{K}_2\text{Cr}_2\text{O}_7 + 6\text{H}_2\text{C}_2\text{O}_4 + 6\text{K}_2\text{C}_2\text{O}_4 \rightarrow 2\text{K}_3[\text{Cr}(\text{C}_2\text{O}_4)_3] \cdot 3\text{H}_2\text{O} + 3\text{CO}_2 + 3\text{H}_2\text{O} ]
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
Potassium chromium(III) oxalate trihydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The chromium(III) center can participate in redox reactions, where it can be oxidized to chromium(VI) or reduced to chromium(II).
Substitution Reactions: The oxalate ligands can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids and bases, as well as other complexing agents. Reaction conditions often involve controlled temperatures and pH levels to facilitate the desired transformations.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield chromium(VI) compounds, while substitution reactions can produce various chromium complexes.
Scientific Research Applications
Potassium chromium(III) oxalate trihydrate has several scientific research applications, including:
Chemistry: Used in the preparation of Langmuir-Blodgett thin films, which exhibit magnetic properties.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of potassium chromium(III) oxalate trihydrate involves its ability to form coordination complexes with various ligands. The chromium(III) center can interact with biological molecules, influencing their structure and function. The oxalate ligands play a crucial role in stabilizing the complex and facilitating its interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Potassium bis(oxalato)chromate(III): Similar in structure but contains two oxalate ligands instead of three.
Chromium(III) chloride hexahydrate: Another chromium(III) compound with different ligands and properties.
Chromium(III) sulfate hydrate: Used in various industrial applications, differing in its sulfate ligands.
Uniqueness
Potassium chromium(III) oxalate trihydrate is unique due to its specific coordination environment and the presence of three oxalate ligands. This configuration imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C6H9CrK3O15 |
|---|---|
Molecular Weight |
490.42 g/mol |
IUPAC Name |
tripotassium;chromium;2-hydroxy-2-oxoacetate;trihydrate |
InChI |
InChI=1S/3C2H2O4.Cr.3K.3H2O/c3*3-1(4)2(5)6;;;;;;;/h3*(H,3,4)(H,5,6);;;;;3*1H2/q;;;;3*+1;;;/p-3 |
InChI Key |
ARGIQDIUSAAXQH-UHFFFAOYSA-K |
Canonical SMILES |
C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.O.O.O.[K+].[K+].[K+].[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5a,7,8-Tetrahydro-4H-[1,2,3]oxadiazolo[4,5-e]indole-6,8a-diol 2-oxide](/img/structure/B13835488.png)




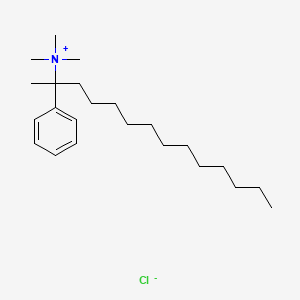
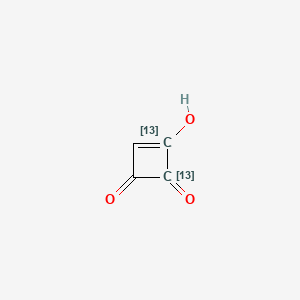
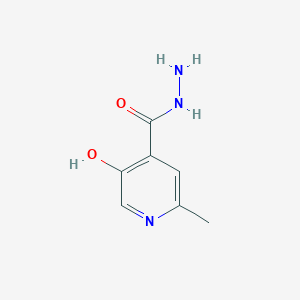
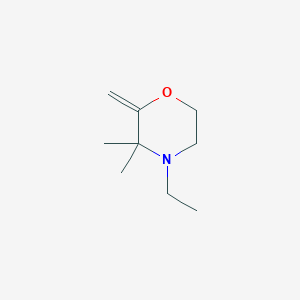
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)hexanamide](/img/structure/B13835537.png)

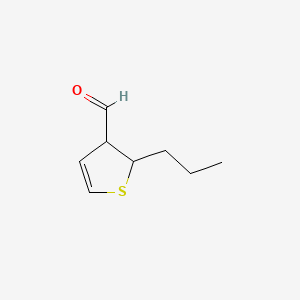

![4-[16,26-bis(4-carboxyphenyl)-7,17,27-tris[4-(3,7-dimethyloctyl)phenyl]-6-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1,3,5(42),6,8(41),9,11,13,15(36),16,18(35),19,21,23,25(30),26,28,31,33,37,39,43,45,47-tetracosaenyl]benzoic acid](/img/structure/B13835570.png)
